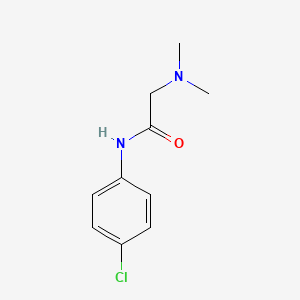
N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide, also known as CCG-63802, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide selectively inhibits the PP2A enzyme by binding to its catalytic subunit. This inhibition leads to the accumulation of phosphorylated proteins, which can have various effects on cellular processes, including cell growth, differentiation, and apoptosis. The compound has been shown to have potent antitumor activity in various cancer cell lines and to induce cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide have been extensively studied in vitro and in vivo. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in these cells by activating the caspase pathway. In addition, N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide has been shown to decrease tau protein phosphorylation in Alzheimer's disease models and to improve motor function in Parkinson's disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide in lab experiments is its selectivity for the PP2A enzyme, which allows for the specific inhibition of this enzyme without affecting other cellular processes. Another advantage is the compound's potent antitumor activity, which makes it a promising candidate for cancer therapy. However, one limitation of using N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide. One direction is to further investigate the compound's potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to develop more efficient synthesis methods for the compound to improve its purity and yield. Additionally, future studies could focus on the optimization of the compound's pharmacokinetic properties to improve its efficacy in vivo. Finally, the development of more potent and selective inhibitors of the PP2A enzyme could lead to the discovery of new therapeutic targets for various diseases.
Méthodes De Synthèse
The synthesis of N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide involves the reaction of 4-chloroaniline with N,N-dimethylglycine in the presence of a coupling reagent. The resulting product is then purified using column chromatography to obtain the pure compound. This synthesis method has been reported in several scientific publications and has been shown to yield high purity and good yields of the compound.
Applications De Recherche Scientifique
N~1~-(4-chlorophenyl)-N~2~,N~2~-dimethylglycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to selectively inhibit the PP2A enzyme, which is overexpressed in many cancer cells and is involved in the regulation of tau protein phosphorylation in Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-(dimethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-13(2)7-10(14)12-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJUIMLHHJVWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(dimethylamino)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)
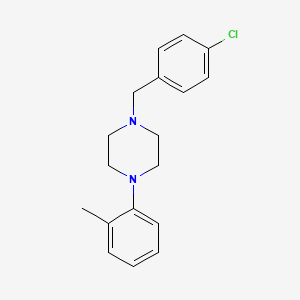
![3-bromo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5709241.png)
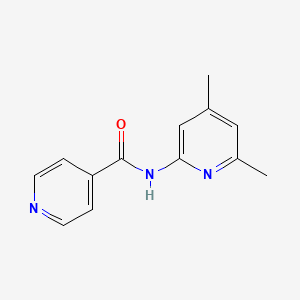

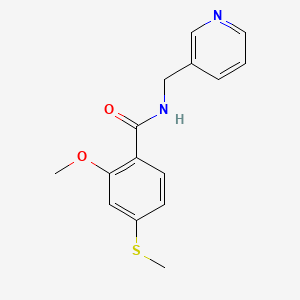


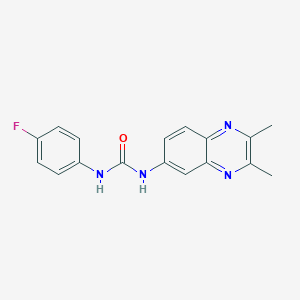
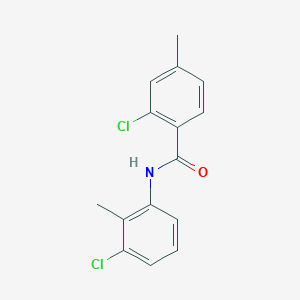

![3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5709317.png)

![N'-[(3-methoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5709326.png)